5-[(cyclopentylamino)sulfonyl]-2-methoxy-N-methylbenzamide
説明
5-[(cyclopentylamino)sulfonyl]-2-methoxy-N-methylbenzamide, commonly known as AM251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It is a synthetic compound that was first synthesized in 1999 by scientists at the University of Aberdeen, Scotland. Since then, it has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.
作用機序
AM251 acts as a selective antagonist of the 5-[(cyclopentylamino)sulfonyl]-2-methoxy-N-methylbenzamide receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. It competitively inhibits the binding of endocannabinoids such as anandamide to the this compound receptor, thereby blocking their effects. This leads to a decrease in the activity of the endocannabinoid system, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
AM251 has been shown to modulate various physiological processes such as pain perception, appetite regulation, and mood. It has also been implicated in the pathogenesis of various diseases such as obesity, diabetes, and neurological disorders. Studies have shown that AM251 can reduce food intake and body weight in obese rats, suggesting a potential therapeutic role in obesity. It has also been shown to reduce neuropathic pain in animal models, indicating a potential role in pain management.
実験室実験の利点と制限
AM251 is a selective antagonist of the 5-[(cyclopentylamino)sulfonyl]-2-methoxy-N-methylbenzamide receptor, which makes it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system. Its selectivity allows for specific modulation of the this compound receptor without affecting other receptors. However, its use in experiments is limited by its potential off-target effects and the lack of a suitable control compound that can mimic its effects without binding to the this compound receptor.
将来の方向性
There are several potential future directions for research involving AM251. One area of interest is the potential therapeutic role of AM251 in obesity and related metabolic disorders. Another area of interest is the potential role of AM251 in pain management, particularly in neuropathic pain. Additionally, further research is needed to elucidate the precise mechanisms of action of AM251 and its effects on various physiological processes.
科学的研究の応用
AM251 has been used extensively in scientific research to investigate the physiological and pathological roles of the endocannabinoid system. It has been shown to modulate various physiological processes such as pain perception, appetite regulation, and mood. It has also been implicated in the pathogenesis of various diseases such as obesity, diabetes, and neurological disorders.
特性
IUPAC Name |
5-(cyclopentylsulfamoyl)-2-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-14(17)12-9-11(7-8-13(12)20-2)21(18,19)16-10-5-3-4-6-10/h7-10,16H,3-6H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYAJAQOQJINDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。